molecular formula C19H16N6O3S B2406887 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 852143-04-5

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2406887
CAS RN: 852143-04-5
M. Wt: 408.44
InChI Key: QDVFAGVUDFWYJC-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H16N6O3S and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation

Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention.

Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This innovative technique enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unexplored. By pairing this method with a Matteson–CH₂–homologation, scientists have achieved hydromethylation of methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, the protodeboronation process has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Medicinal Chemistry

Background: The chroman-4-one framework belongs to the class of oxygen-containing heterocycles. It serves as a crucial building block in medicinal compounds, exhibiting diverse biological and pharmaceutical activities.

Application: Researchers explore derivatives of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide for their potential in drug development. These compounds may play a role in modulating biological pathways, targeting specific receptors, or influencing disease processes. Investigating their pharmacological properties could lead to novel therapeutic agents .

Coordination Chemistry

Background: The incorporation of redox-active linkers into coordination frameworks allows for tailored properties and applications.

Application: Scientists have successfully integrated tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), a redox-active linker, into Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies provide insights into the behavior of TTPA ligands during redox processes. These frameworks may find applications in catalysis, sensing, or energy storage .

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-24-18(15-10-20-16-5-3-2-4-14(15)16)22-23-19(24)29-11-17(26)21-12-6-8-13(9-7-12)25(27)28/h2-10,20H,11H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFAGVUDFWYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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